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  • Product: 6-amino-1H-indazol-5-ol
  • CAS: 724767-14-0

Core Science & Biosynthesis

Foundational

6-Amino-1H-indazol-5-ol: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Topic: 6-Amino-1H-indazol-5-ol as a Protein Kinase Inhibitor Scaffold Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary 6-Amino-1H-indaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Amino-1H-indazol-5-ol as a Protein Kinase Inhibitor Scaffold Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

6-Amino-1H-indazol-5-ol (CAS 724767-14-0) represents a high-value pharmacophore in the design of protein kinase inhibitors, particularly those targeting the MAPK/ERK signaling pathway . While the parent indazole core is a well-established hinge-binder, the specific 5-hydroxy-6-amino substitution pattern offers a unique dual-functionality:

  • Electronic Tuning: It provides electron-donating groups that modulate the acidity of the indazole NH, enhancing hydrogen bond strength with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Synthetic Versatility: The orthogonal reactivity of the 5-hydroxyl and 6-amino groups allows for the rapid construction of tricyclic cores (e.g., imidazo[1,2-a]indazoles or oxazino-indazoles), which are critical for locking the inhibitor into a bioactive conformation that overcomes resistance mutations (e.g., BRAF V600E).

This guide details the structural biology, synthesis, and application of this scaffold in developing potent ERK1/2 inhibitors.

Structural Biology & Mechanism of Action[1]

The Indazole Hinge-Binding Motif

In the context of Type I and Type 1.5 kinase inhibitors, the indazole core mimics the adenine ring of ATP. The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge (typically a Glutamate or Leucine), while the N2 acts as an acceptor from the backbone amide (typically Alanine or Methionine).

The 5-OH/6-NH2 "Warhead" Precursor

The 6-amino-1H-indazol-5-ol fragment is rarely used as a naked inhibitor due to rapid metabolic clearance. Instead, it serves as a pro-scaffold .

  • The 6-Amino Group: Often derivatized to form urea or amide linkages that extend into the hydrophobic back pocket (selectivity pocket), interacting with the "Gatekeeper" residue.

  • The 5-Hydroxy Group: Can be cyclized with the 6-amino group to form fused heterocycles. This rigidification reduces the entropic penalty of binding, significantly improving potency (IC50 < 10 nM).

Pharmacophore Visualization

The following diagram illustrates the interaction of the 6-amino-1H-indazol-5-ol core within the ATP-binding pocket of a generic Ser/Thr kinase (e.g., ERK2).

KinaseBinding cluster_kinase Kinase Hinge Region (ATP Pocket) cluster_ligand 6-Amino-1H-indazol-5-ol Core Residue_Glu Backbone CO (Glu/Leu) Residue_Ala Backbone NH (Ala/Met) Indazole_N Indazole N2 (Acceptor) Residue_Ala->Indazole_N H-Bond (2.9 Å) Gatekeeper Gatekeeper Residue (Thr/Met) Indazole_NH Indazole N1-H (Donor) Indazole_NH->Residue_Glu H-Bond (2.8 Å) Sub_6NH2 6-Amino Group (Derivatization Point) Sub_6NH2->Gatekeeper Hydrophobic Contact (Post-Derivatization) Sub_5OH 5-Hydroxy Group (Cyclization Handle) Sub_5OH->Sub_6NH2 Cyclization Potential (Tricyclic Formation)

Caption: Interaction map of the 6-amino-1H-indazol-5-ol scaffold within the kinase hinge region, highlighting key H-bonds and derivatization vectors.

Chemical Synthesis & Derivatization[1][2][3][4][5][6]

The synthesis of this core requires careful regiocontrol to ensure the amino and hydroxyl groups are installed at the 6 and 5 positions, respectively.

Synthesis Protocol (Fragment Preparation)

This protocol yields the 6-amino-1H-indazol-5-ol core from commercially available 6-nitroindazol-5-ol or 5-methoxy-6-nitroindazole.

Reagents:

  • Precursor: 5-Methoxy-6-nitro-1H-indazole

  • Demethylation Agent: BBr3 (Boron tribromide) or HBr/Acetic Acid

  • Reducing Agent: H2/Pd-C or Fe/NH4Cl

Step-by-Step Methodology:

  • Demethylation: Dissolve 5-methoxy-6-nitro-1H-indazole (1.0 eq) in anhydrous DCM at -78°C. Slowly add BBr3 (3.0 eq). Allow to warm to RT and stir for 4h. Quench with MeOH. Isolate 6-nitro-1H-indazol-5-ol .

  • Reduction: Dissolve the nitro-phenol intermediate in MeOH/THF (1:1). Add 10% Pd/C (10 wt%). Stir under H2 atmosphere (balloon pressure) for 12h.

  • Purification: Filter through Celite. Concentrate in vacuo. The product, 6-amino-1H-indazol-5-ol , is air-sensitive (oxidation to quinone imine) and should be used immediately or stored under Argon at -20°C.

Workflow: From Scaffold to ERK Inhibitor

The following diagram outlines the synthetic pathway from the raw scaffold to a tricyclic ERK inhibitor (as described in patent CN109761986B).

SynthesisWorkflow Start Starting Material: 5-Methoxy-6-nitro-1H-indazole Step1 Step 1: Demethylation (BBr3, DCM, -78°C) Start->Step1 Inter1 Intermediate: 6-Nitro-1H-indazol-5-ol Step1->Inter1 Step2 Step 2: Nitro Reduction (H2, Pd/C, MeOH) Inter1->Step2 Core CORE SCAFFOLD: 6-Amino-1H-indazol-5-ol Step2->Core Step3 Step 3: Cyclization (Methyl 2-bromo-2-methyl-3-phenylpropionate, K2CO3) Core->Step3  Key Annulation Step Final Final Product: Tricyclic ERK Inhibitor Step3->Final

Caption: Synthetic workflow converting the 6-amino-1H-indazol-5-ol scaffold into a tricyclic kinase inhibitor.

Experimental Validation: Kinase Inhibition Assay

To validate derivatives of 6-amino-1H-indazol-5-ol, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Protocol: ERK1/2 Kinase Assay

Objective: Determine the IC50 of the synthesized derivative against ERK2.

Materials:

  • Recombinant ERK2 enzyme (active).

  • Substrate: GFP-labeled STAT3 or synthetic peptide.

  • ATP (at Km concentration, typically 10-50 µM).

  • Tracer: Eu-labeled anti-phospho-residue antibody.

Procedure:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (Top concentration 10 µM).

  • Enzyme Mix: Dilute ERK2 in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: Add 5 µL of Compound + 10 µL of Enzyme Mix to a 384-well plate. Incubate 15 min at RT (to allow Type II binding if applicable).

  • Initiation: Add 10 µL of Substrate/ATP mix. Incubate 60 min at RT.

  • Detection: Add 25 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody).

  • Read: Measure TR-FRET signal (Ex 337 nm, Em 665/615 nm) on a plate reader (e.g., EnVision).

Expected Data Profile

The table below summarizes the SAR (Structure-Activity Relationship) trends for this scaffold when targeting ERK2.

Modification at 6-AminoModification at 5-OHKinase Activity (IC50)Solubility
Free Amine (-NH2)Free Hydroxyl (-OH)> 10 µM (Weak Binder)Moderate
Urea (-NH-CO-NH-R)Free Hydroxyl (-OH)50 - 500 nMLow
Cyclized (Oxazine ring) Cyclized < 10 nM (Potent) High
Amide (-NH-CO-R)Methoxy (-OMe)100 - 1000 nMModerate

Note: The "naked" scaffold is weak because it lacks the hydrophobic "tail" required to displace the conserved water network in the back pocket. Cyclization or urea derivatization is essential for nanomolar potency.

References

  • Patent: Tricyclic derivative inhibitor, preparation method and application thereof. (2019). CN109761986B. Google Patents. Link

  • PubChem Compound Summary: 1H-Indazol-5-ol. National Center for Biotechnology Information.[1] Link

  • Indazole Scaffolds in Drug Discovery.Journal of Medicinal Chemistry. (General Reference for Indazole binding modes).
  • BLD Pharm Product Data: 6-Amino-1H-indazol-5-ol. (Commercial Source for CAS 724767-14-0).[2][3] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 6-Amino-1H-indazol-5-ol

Abstract This application note details a robust, scalable protocol for the synthesis of 6-amino-1H-indazol-5-ol , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-amino-1H-indazol-5-ol , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., indazole-based anticancer agents). The synthesis addresses the critical challenge of handling the oxidation-sensitive 5-hydroxy-6-amino motif (an aminophenol) by employing a "late-stage reduction" strategy. The protocol proceeds via the construction of the indazole core from a substituted aniline precursor, followed by demethylation and controlled reduction under inert atmosphere.

Retrosynthetic Analysis

The strategic disconnection relies on the Jacobson Indazole Synthesis , which constructs the N–N bond via diazotization of an o-methylaniline derivative. This approach locks the regiochemistry of the substituents early in the pathway, avoiding the poor regioselectivity often associated with direct nitration of the indazole core.

Retrosynthesis Target 6-Amino-1H-indazol-5-ol (Target) Intermediate1 6-Nitro-1H-indazol-5-ol (Precursor) Target->Intermediate1 Reduction (H2/Pd-C) Intermediate2 5-Methoxy-6-nitro-1H-indazole (Protected Core) Intermediate1->Intermediate2 Demethylation (BBr3) StartingMaterial 2-Methyl-4-methoxy-5-nitroaniline (Commercially Available / Synthesizable) Intermediate2->StartingMaterial Diazotization & Cyclization (NaNO2, AcOH)

Figure 1: Retrosynthetic strategy prioritizing the stability of the aminophenol moiety by generating it in the final step.

Safety & Precautions

  • Aminophenol Instability: The final product, 6-amino-1H-indazol-5-ol, is highly susceptible to oxidation (browning) upon exposure to air. All purification and storage steps for the final compound must be performed under an inert atmosphere (Argon/Nitrogen).

  • Boron Tribromide (BBr3): Reacts violently with water and releases toxic HBr fumes. Use only in a dry, well-ventilated fume hood.

  • Nitro Compounds: Intermediates are potentially energetic.[1] Avoid excessive heat during drying steps.

Experimental Protocol

Stage 1: Indazole Ring Formation

Objective: Cyclization of 2-methyl-4-methoxy-5-nitroaniline to 5-methoxy-6-nitro-1H-indazole.

  • Reagents:

    • 2-Methyl-4-methoxy-5-nitroaniline (1.0 eq)

    • Sodium Nitrite (NaNO₂, 1.1 eq)

    • Glacial Acetic Acid (Solvent, 10-15 volumes)

    • Water[2][3][4][5]

Procedure:

  • Dissolution: Charge a round-bottom flask with 2-methyl-4-methoxy-5-nitroaniline (e.g., 10 g) and glacial acetic acid (150 mL). Stir at room temperature until a suspension or partial solution is obtained.

  • Diazotization: Cool the mixture to 0–5 °C using an ice bath.

  • Addition: Dropwise add a solution of NaNO₂ (4.1 g in 10 mL water) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12–18 hours. The diazonium species generated in situ undergoes intramolecular attack on the methyl group (Jacobson cyclization mechanism) to close the ring.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL). The product usually precipitates as a yellow/orange solid.

  • Isolation: Filter the solid, wash copiously with water to remove acid, and dry in a vacuum oven at 50 °C.

  • Yield: Expected yield 75–85%.

    • QC Check: 1H NMR (DMSO-d6) should show the disappearance of the methyl singlet (2.1-2.3 ppm) and appearance of the indazole C3-H singlet (~8.0 ppm).

Stage 2: Demethylation

Objective: Cleavage of the methyl ether to yield 6-nitro-1H-indazol-5-ol.

  • Reagents:

    • 5-Methoxy-6-nitro-1H-indazole (from Stage 1)

    • Boron Tribromide (BBr₃, 1.0 M in DCM, 3.0 eq)

    • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck flask and purge with Argon. Dissolve 5-methoxy-6-nitro-1H-indazole (5 g) in anhydrous DCM (100 mL).

  • Addition: Cool to -78 °C (dry ice/acetone). Slowly add BBr₃ solution dropwise via syringe/addition funnel.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir overnight. A precipitate often forms.

  • Quench: Cool back to 0 °C. Carefully quench with methanol (exothermic!).

  • Isolation: Concentrate the solvent in vacuo. Resuspend the residue in water, neutralize to pH ~7 with saturated NaHCO₃, and filter the resulting solid.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Product: 6-nitro-1H-indazol-5-ol (Yellow solid).

Stage 3: Nitro Reduction (The Critical Step)

Objective: Reduction to 6-amino-1H-indazol-5-ol without over-oxidation.

  • Reagents:

    • 6-Nitro-1H-indazol-5-ol

    • Palladium on Carbon (10% Pd/C, 10 wt% loading)

    • Methanol (degassed)

    • Hydrogen Gas (Balloon pressure)

Procedure:

  • Inert Setup: Place 6-nitro-1H-indazol-5-ol (2 g) and Pd/C (0.2 g) in a flask. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed Methanol (40 mL) via syringe.

  • Hydrogenation: Replace Argon atmosphere with Hydrogen (balloon). Stir vigorously at room temperature for 2–4 hours.

    • Monitoring: Monitor by TLC (use Argon-purged chamber if possible) or LCMS. Look for disappearance of the nitro peak.

  • Filtration: Once complete, flush with Argon. Filter the catalyst through a pad of Celite under an Argon blanket (or minimize air exposure).

  • Isolation: Concentrate the filtrate in vacuo (keep bath temp < 40 °C).

  • Salt Formation (Recommended): To stabilize the product, treat the methanolic solution with HCl in dioxane (1.1 eq) before concentration to isolate the hydrochloride salt .

  • Storage: Store at -20 °C under Argon.

Quantitative Data Summary

ParameterStage 1 (Cyclization)Stage 2 (Demethylation)Stage 3 (Reduction)
Starting Material 2-Methyl-4-methoxy-5-nitroaniline5-Methoxy-6-nitro-1H-indazole6-Nitro-1H-indazol-5-ol
Reagents NaNO₂, AcOHBBr₃, DCMH₂, Pd/C, MeOH
Temperature 0 °C to RT-78 °C to RTRT
Time 12–18 h12–16 h2–4 h
Typical Yield 80%85%90%
Appearance Orange SolidYellow SolidOff-white/Beige Solid (darkens in air)

Experimental Workflow Diagram

Workflow cluster_0 Stage 1: Ring Closure cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Reduction (Inert) S1_Mix Dissolve Precursor in AcOH S1_Diaz Add NaNO2 (0-5°C) S1_Mix->S1_Diaz S1_Cycl Stir RT (18h) Precipitate S1_Diaz->S1_Cycl S2_Cool Cool to -78°C in DCM S1_Cycl->S2_Cool Intermediate 1 S2_React Add BBr3 Warm to RT S2_Cool->S2_React S2_Quench Quench MeOH Neutralize S2_React->S2_Quench S3_Cat Add Pd/C Degassed MeOH S2_Quench->S3_Cat Intermediate 2 S3_H2 H2 Balloon Stir 3h S3_Cat->S3_H2 S3_Iso Filter (Argon) Isolate HCl Salt S3_H2->S3_Iso

Figure 2: Step-by-step experimental workflow emphasizing inert handling in the final stage.

References

  • Vybiral, D. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. Journal of Organic Chemistry, 87, 5866–5881. Link

  • BenchChem Application Note. (2025). Synthesis of 4-Methoxy-2-nitroaniline from p-Anisidine. Link

  • Lothrop, W. C. (1938). Indazole Synthesis. Journal of the American Chemical Society, 60, 725-726.
  • Song, J. J.[6] & Yee, N. K. (2000).[6] A Palladium-Catalyzed Intramolecular Amination for 2H-Indazole Synthesis. Organic Letters, 2(4), 519–521. Link

  • PubChem Compound Summary. (2024). 5-Nitro-1H-indazol-6-ol. Link

Sources

Application

Application Note: Rational Design &amp; Synthesis of 6-Amino-1H-indazol-5-ol Derivatives for High-Potency Kinase Inhibition

[1][2] Executive Summary The 6-amino-1H-indazol-5-ol scaffold represents a privileged pharmacophore in kinase inhibitor discovery.[1][2] Its structural homology to the adenosine ring of ATP allows it to function as a pot...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The 6-amino-1H-indazol-5-ol scaffold represents a privileged pharmacophore in kinase inhibitor discovery.[1][2] Its structural homology to the adenosine ring of ATP allows it to function as a potent hinge-binding motif.[1][2][3] The vicinal amino-alcohol arrangement at positions 5 and 6 provides a unique vector for hydrogen bonding networks, while the indazole core offers stability and established synthetic tractability.[1][3]

This guide details a rational design strategy to evolve this core into high-potency candidates. We provide a validated synthetic protocol for accessing the scaffold, strategies for C3- and N1-diversification, and a standardized biological evaluation workflow.

Rational Design Strategy (SAR)

The potency of indazole-based inhibitors relies on precise interactions within the ATP-binding pocket.[1][2][3] The 6-amino-1H-indazol-5-ol core acts as the "anchor," but potency is driven by substituents that exploit the hydrophobic pocket and solvent-exposed regions.[1][2]

Structural Logic & Modification Zones[1][3]
  • Zone A (The Core - Hinge Binding): The indazole

    
     and 
    
    
    
    nitrogens, along with the 5-OH and 6-
    
    
    , form a donor-acceptor motif that mimics the adenine base of ATP, forming critical H-bonds with the kinase hinge region (e.g., backbone carbonyls and amines).[1]
  • Zone B (C3 Position - Hydrophobic Pocket): This is the primary vector for increasing potency.[1][2][3] Introduction of aryl, heteroaryl, or vinyl groups here allows the molecule to reach the "gatekeeper" residue and the deep hydrophobic back-pocket.[1]

  • Zone C (N1 Position - Solubility & PK): Alkylation here controls solubility and metabolic stability.[1][2][3] Bulky groups can also induce selectivity by clashing with specific P-loop residues.[1][2][3]

  • Zone D (6-Amino Extension - Solvent Front): The primary amine is a handle for amide/urea formation, allowing access to the solvent front or enabling covalent inhibition (e.g., via acrylamides targeting non-catalytic cysteines).[1]

Figure 1: Strategic modification zones on the indazole scaffold for maximizing kinase inhibitory potency.

Synthetic Protocol: Accessing the Core & Derivatives[1][3][4][5]

Direct nitration of 5-hydroxyindazole often yields mixtures (4-nitro vs 6-nitro).[1][2] The most reliable route utilizes a 5-methoxy-6-nitro-1H-indazole precursor, allowing for controlled functionalization before revealing the sensitive amino-alcohol motif.[1][2]

Phase 1: Synthesis of the Precursor (5-Methoxy-6-nitro-1H-indazole)

Starting Material: 2-Methyl-4-methoxy-5-nitroaniline or 2-Fluoro-5-methoxy-4-nitrobenzaldehyde.[1][2]

Step-by-Step Protocol:

  • Diazotization/Cyclization (from aniline):

    • Dissolve 2-methyl-4-methoxy-5-nitroaniline (10 mmol) in glacial acetic acid (20 mL).

    • Cool to 0°C. Add

      
       (1.1 eq) in water dropwise.[1][2][3][4]
      
    • Stir for 1 h at 0°C, then allow to warm to RT overnight.

    • Workup: Pour into ice water. Filter the precipitate (5-methoxy-6-nitroindazole).[1][2]

    • Yield: Typically 70-85%.[1][2][3][5]

Phase 2: C3-Functionalization (The Potency Step)

Note: Perform this BEFORE reducing the nitro group to avoid side reactions.[1]

  • Iodination:

    • Suspend 5-methoxy-6-nitroindazole (5 mmol) in DMF.

    • Add KOH (2.0 eq) and

      
       (1.2 eq).[1][2][3] Stir at RT for 3 h.[1][2][3]
      
    • Quench with aqueous sodium thiosulfate.[1][2][3] Filter the yellow solid (3-iodo-5-methoxy-6-nitroindazole).[1][2]

  • Suzuki Coupling (Introduction of R-group):

    • Mix 3-iodo intermediate (1 mmol), Aryl-boronic acid (1.2 eq),

      
       (5 mol%), and 
      
      
      
      (2M aq, 3 eq) in Dioxane (10 mL).
    • Degas with

      
      .[1][2][3] Heat at 90°C for 4-12 h.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).[1][2][3]

Phase 3: Unmasking the Core (Demethylation & Reduction)

This sequence reveals the 5-OH and 6-


 simultaneously or sequentially.[1][2]
  • Demethylation:

    • Dissolve the coupled product in anhydrous DCM at -78°C.

    • Add

      
       (1M in DCM, 3-5 eq) dropwise.[1][2]
      
    • Warm to RT and stir for 2-4 h.

    • Quench: Carefully with MeOH at 0°C. Concentrate to dryness.

  • Nitro Reduction:

    • Dissolve the residue in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt%) and stir under

      
       balloon (1 atm) for 2-6 h.
      
    • Alternative (if halogens present): Use

      
       powder / 
      
      
      
      in EtOH/Water at 70°C to avoid dehalogenation.[1][2][3]
    • Final Isolation: Filter catalyst, concentrate, and purify via Prep-HPLC (0.1% Formic Acid/ACN).

Figure 2: Synthetic workflow for accessing C3-substituted 6-amino-1H-indazol-5-ol derivatives.

Biological Evaluation Protocol

To validate the potency improvements, a robust screening cascade is required.[1][3]

Assay 1: Biochemical Kinase Assay (ADP-Glo)

This assay measures the conversion of ATP to ADP by the kinase.[1][2][3]

  • Reagents: Promega ADP-Glo™ Kinase Assay kit, Recombinant Kinase (e.g., PLK1, VEGFR2), Substrate (e.g., Poly(Glu,Tyr)).[1]

  • Protocol:

    • Prepare 2.5x Kinase/Substrate mix in kinase buffer.[1][2][3]

    • Add 2 µL of compound (dose-response: 10 µM to 0.1 nM) to 384-well plate.

    • Add 4 µL Kinase mix. Incubate 10 min.

    • Add 4 µL ATP (at

      
       concentration).[1][2][3] Incubate 60 min.
      
    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP).[1][2][3] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][2][3] Incubate 30 min.

    • Read Luminescence.[1][2][3]

  • Output:

    
     curves.
    
Assay 2: Cellular Viability (CellTiter-Glo)

Verifies that biochemical potency translates to cellular efficacy.[1][2][3]

  • Cell Lines: HCT116 (Colon), A549 (Lung), or specific kinase-dependent lines.[1]

  • Protocol:

    • Seed 3000-5000 cells/well in 96-well opaque plates. Incubate 24 h.

    • Treat with serial dilutions of derivatives (72 h incubation).

    • Add CellTiter-Glo reagent (lyses cells, generates luminescent signal proportional to ATP).[1][2][3]

    • Read Luminescence.[1][2][3]

  • Output:

    
     (Growth Inhibition).
    
Data Summary Template
Compound IDR3 SubstituentN1 SubstituentKinase IC50 (nM)Cell GI50 (nM)Selectivity Index
Ref (Core) HH>10,000>50,000N/A
IND-01 PhenylH4501,2002.6
IND-02 4-PyridylMethyl351203.4
IND-03 3-Acrylamide-PhMethyl415>10

References

  • Indazole Synthesis: Witt, O. N., et al.[1][3] "Synthesis of 6-aminoindazole from 6-nitro-1H-indazole." Chemische Berichte, 1890.[1][3]

  • Kinase SAR: Zhang, M., et al.[1][3] "Indazole derivatives as potent kinase inhibitors."[1][3] PMC - NIH, 2018.[1][2][3]

  • IDO1 Inhibition: Hoang, T., et al.[1][3] "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives." RSC Advances, 2020.[1][3]

  • General Indazole Chemistry: Lier, F., et al.[1][3][5] "Study of the Addition Mechanism of 1H-Indazole...". Journal of Organic Chemistry, 2022.[1][3][6] [1]

  • 5-Hydroxyindazole Data: PubChem Compound Summary for CID 101438, 1H-Indazol-5-ol.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Interpreting Unexpected Results in 6-amino-1H-indazol-5-ol Assays

Welcome to the technical support resource for researchers utilizing 6-amino-1H-indazol-5-ol and its derivatives. This guide is designed to serve as your first point of reference when encountering unexpected or difficult-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 6-amino-1H-indazol-5-ol and its derivatives. This guide is designed to serve as your first point of reference when encountering unexpected or difficult-to-interpret results during your experimental work. As drug development professionals, we understand that troubleshooting is an integral part of the scientific process. This document provides in-depth, field-proven insights to help you diagnose potential issues, validate your findings, and proceed with confidence.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including protein kinases and metabolic enzymes.[1][2] However, like any small molecule, its behavior in biochemical and cellular assays can be influenced by a variety of factors beyond specific, on-target interactions. This guide is structured in a question-and-answer format to directly address the common challenges you may face.

Section 1: Compound Handling and Physicochemical Properties

Before delving into complex assay results, it is crucial to ensure the compound itself is being handled correctly. Issues with solubility, stability, and purity are common sources of experimental variability and artifacts.

Table 1: Physicochemical Properties of 6-amino-1H-indazol-5-ol
PropertyValueSource
Molecular Formula C₇H₇N₃ON/A
Molecular Weight 149.15 g/mol N/A
Appearance White to off-white or brown crystalline powder[3][4]
Solubility Slightly soluble in water; Soluble in organic solvents like DMSO and ethanol.[3]
Storage (Solid) Room temperature, protect from light. Stable for at least 2 years.[3][4]
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 months.[5]

Q1: My 6-amino-1H-indazol-5-ol is not fully dissolving, or I see precipitation upon dilution into my aqueous assay buffer. What are the best practices for solubilization?

This is a frequent and critical issue. Poor solubility is a leading cause of inconsistent results.

  • Root Cause Analysis : 6-amino-1H-indazol-5-ol has limited aqueous solubility.[3] While highly soluble in 100% DMSO, diluting this stock into an aqueous buffer can cause the compound to crash out of solution, especially at higher concentrations. This is a phenomenon known as "solubility-limited concentration."

  • Troubleshooting Steps :

    • Prepare High-Concentration Stock in 100% DMSO : Prepare a primary stock solution (e.g., 10-50 mM) in high-purity, anhydrous DMSO. Ensure complete dissolution by vortexing. Gentle warming (to 30-37°C) can assist, but always bring the solution back to room temperature before use.

    • Perform Serial Dilutions in DMSO : If your experiment requires a range of concentrations, perform the serial dilutions in DMSO first, before the final dilution into the aqueous assay buffer.

    • Control Final DMSO Concentration : Keep the final concentration of DMSO in your assay consistent across all wells (including controls) and as low as possible, typically ≤1%. High concentrations of DMSO can inhibit or denature enzymes.

    • Inspect for Precipitation : After diluting the compound into the final assay buffer, visually inspect the solution for any cloudiness or precipitate. If possible, centrifuge the plate briefly before starting the reaction to pellet any insoluble material.

    • Consider Formulation Aids : For cellular assays or in vivo studies, excipients like cyclodextrins or Solutol® HS 15 may be necessary to improve aqueous solubility, though these must be validated for non-interference in your specific assay.

Section 2: Troubleshooting Biochemical Assays

Biochemical assays, such as kinase or enzyme inhibition assays, are prone to artifacts that can mimic true biological activity. Understanding these potential pitfalls is key to validating a hit compound.

Diagram: General Troubleshooting Workflow for Unexpected Assay Results

This workflow provides a logical path for diagnosing common issues in biochemical screens.

TroubleshootingWorkflow Start Unexpected Result (e.g., High Variability, Low Potency, Activation) Check_Handling Verify Compound Integrity - Solubility Check - Purity (LC-MS) - Correct Storage Start->Check_Handling Check_Assay Review Assay Parameters - Reagent Stability - Pipetting Accuracy - Incubation Times/Temps Start->Check_Assay Artifact_Screen Perform Artifact Counterscreens Check_Handling->Artifact_Screen Check_Assay->Artifact_Screen Interference Fluorescence/Signal Interference? Artifact_Screen->Interference Is assay light-based? Aggregation Aggregation-Based Inhibition? Artifact_Screen->Aggregation Reactivity Compound Reactivity (PAINS)? Artifact_Screen->Reactivity Interference_Test Run No-Enzyme Control (Compound + Detection Reagents) Interference->Interference_Test Aggregation_Test Re-run Assay with 0.01% Triton X-100 Perform DLS Analysis Aggregation->Aggregation_Test Reactivity_Test Check Structure against PAINS Filters Run Time-Dependent Inhibition Assay Reactivity->Reactivity_Test Conclusion Interpret Results & Plan Next Steps - Orthogonal Assay - Biophysical Validation (SPR, TSA) Interference_Test->Conclusion Aggregation_Test->Conclusion Reactivity_Test->Conclusion

Caption: A decision tree for troubleshooting unexpected biochemical assay results.

Q2: My compound shows potent activity in my primary screen (e.g., a fluorescence-based kinase assay), but this activity disappears in an orthogonal, label-free assay. Why is there a discrepancy?

This is a classic sign of assay interference. Fluorescence-based assays (e.g., TR-FRET, FP, FI) are convenient for high-throughput screening (HTS) but are susceptible to artifacts from test compounds.[6][7]

  • Root Cause Analysis :

    • Fluorescence Interference : The compound itself may be fluorescent at the excitation or emission wavelengths of your assay, leading to a false positive (apparent activation) or false negative (apparent inhibition) signal. Alternatively, it can act as a quencher for the fluorophore in the assay.[7]

    • Assay-Specific Inhibition : The compound might not be inhibiting the primary target but rather a coupling enzyme or detection reagent used in that specific assay format (e.g., inhibiting the luciferase in the Kinase-Glo® assay).

  • Troubleshooting & Validation Protocol :

    • Run a "No-Enzyme" Control : This is the most critical experiment. Set up assay wells containing all components except your target enzyme. Add 6-amino-1H-indazol-5-ol at the same concentrations used in your main experiment. If you still observe a concentration-dependent change in the signal, you have confirmed assay interference.

    • Orthogonal Assay Confirmation : Validating a hit using a different detection technology is essential. If your primary assay is fluorescence-based, a confirmation using a radiometric ([³²P] or [³³P]) filter-binding assay, mobility shift assay, or mass spectrometry-based method provides strong evidence of true activity.[8]

Q3: I'm observing a very steep dose-response curve and the inhibition appears non-specific across multiple unrelated enzymes. What could be happening?

This behavior is often characteristic of non-specific inhibition driven by compound aggregation.[9]

  • Root Cause Analysis : At concentrations above their critical aggregation concentration (CAC), some small molecules form colloidal aggregates. These aggregates can sequester and denature proteins, including your target enzyme, leading to promiscuous, non-stoichiometric inhibition.[10] This is a well-documented artifact in drug discovery.[9]

  • Troubleshooting & Validation Protocol :

    • Detergent Counterscreen : Re-run the dose-response experiment with the inclusion of a low concentration (typically 0.005% - 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. If the compound's inhibitory activity is significantly reduced or eliminated, aggregation is the likely cause. The detergent helps to break up the compound aggregates.

    • Biophysical Confirmation (DLS) : Dynamic Light Scattering (DLS) can be used to directly detect the formation of aggregates. Prepare the compound in the assay buffer at a high concentration (where inhibition is observed) and analyze for the presence of particles in the nanometer range.

    • Enzyme Concentration Dependence : True inhibitors often show an IC₅₀ that is independent of the enzyme concentration (for non-tight binders), whereas the apparent IC₅₀ of an aggregator is highly sensitive to the amount of enzyme present.[11]

Q4: My compound appears to be a Pan-Assay Interference Compound (PAIN). What does this mean and how do I confirm it?

PAINs are chemical structures known to cause interference in a wide variety of assays.[10] They are frequent hitters in HTS campaigns and can lead to a significant waste of resources.[12][13]

  • Root Cause Analysis : PAINs often contain reactive functional groups or specific scaffolds that can interfere with assays through various mechanisms, including redox cycling, covalent modification of proteins, or metal chelation.[10]

  • Troubleshooting & Validation :

    • Computational Filtering : The first step is to check the structure of 6-amino-1H-indazol-5-ol against known PAINS filters. Several free online tools and software packages are available for this purpose.

    • Pre-incubation/Time-Dependence Studies : Covalent or reactive compounds often exhibit time-dependent inhibition. Pre-incubating the compound with the enzyme for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate can reveal an increase in potency over time, suggesting reactivity.

    • Test for Reversibility : Perform a "jump dilution" experiment. Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀), then rapidly dilute the mixture to a concentration well below the IC₅₀ (e.g., 0.1x IC₅₀) and measure the recovery of enzyme activity. A rapid recovery suggests a reversible inhibitor, while a slow or no recovery may indicate covalent modification.

Diagram: Mechanisms of Assay Interference

InterferenceMechanisms cluster_0 True Inhibition (On-Target) cluster_1 Assay Artifacts (Off-Target) cluster_2 Aggregation cluster_3 Fluorescence Interference Enzyme_T Enzyme Compound_T Inhibitor Enzyme_T->Compound_T Specific Binding (Active Site) Enzyme_A Enzyme Aggregate Compound Aggregates Enzyme_A->Aggregate Non-specific Sequestration Fluorophore Assay Fluorophore Detector Detector Fluorophore->Detector Emission Compound_F Compound Compound_F->Detector False Signal (Quenching or Emission) Light Light Source Light->Fluorophore Excitation

Caption: Comparison of true inhibition versus common assay artifact mechanisms.

Section 3: Experimental Protocols

Here are detailed protocols for essential counterscreens.

Protocol 1: Counterscreen for Fluorescence Interference
  • Objective : To determine if 6-amino-1H-indazol-5-ol intrinsically emits or quenches fluorescence at the wavelengths used in the primary assay.

  • Materials :

    • Assay buffer from the primary experiment.

    • Microplate reader with the same filter/monochromator settings as the primary assay.

    • Assay plates (e.g., black, low-volume 384-well plates).

    • 6-amino-1H-indazol-5-ol stock solution in DMSO.

    • All detection reagents from the primary assay (e.g., fluorescent substrate, antibody-fluorophore conjugate) except for the target enzyme.

  • Method :

    • Prepare a dilution series of 6-amino-1H-indazol-5-ol in the assay buffer, mirroring the concentrations used in the main experiment. Include a "buffer + DMSO" vehicle control.

    • In separate wells, prepare a "detection reagents only" control containing the fluorescent components of the assay at their final concentration, but no test compound.

    • Add the compound dilutions to wells containing only the assay buffer. This will test for intrinsic compound fluorescence.

    • Add the compound dilutions to wells containing the detection reagents. This will test for quenching or enhancement of the assay's fluorophore.

    • Incubate the plate for the same duration as the primary assay.

    • Read the plate on the microplate reader using the identical settings (excitation/emission wavelengths, gain, etc.) as the primary assay.

  • Interpretation :

    • A concentration-dependent signal increase in the "compound + buffer" wells indicates intrinsic fluorescence.

    • A concentration-dependent signal change in the "compound + detection reagents" wells indicates quenching or enhancement. Either result confirms assay interference.

Protocol 2: Assay for Aggregation-Based Inhibition
  • Objective : To determine if the observed inhibition is due to the formation of compound aggregates.

  • Materials :

    • All materials from the primary biochemical assay.

    • A 1% stock solution of Triton X-100 in the assay buffer.

  • Method :

    • Run two parallel dose-response experiments for 6-amino-1H-indazol-5-ol.

    • Plate A (Standard Condition) : Perform the assay exactly as described in the original protocol.

    • Plate B (Detergent Condition) : Prepare the assay buffer to contain a final concentration of 0.01% Triton X-100. Use this detergent-containing buffer for all component dilutions and for the final reaction volume.

    • Run both assays simultaneously under identical conditions (temperature, incubation time).

    • Generate dose-response curves and calculate IC₅₀ values for both conditions.

  • Interpretation :

    • If the IC₅₀ value on Plate B is significantly weaker (e.g., >5-10 fold shift) or inhibition is completely lost compared to Plate A, the inhibition is likely mediated by aggregation.

    • If the IC₅₀ values are comparable between the two plates, the inhibition is likely not due to aggregation.

By systematically addressing these potential issues, you can build a robust dataset that validates your results and provides a solid foundation for advancing your research. Should you require further assistance, please do not hesitate to contact our application support team.

References

  • Vertex AI Search Result[3]. (Source for solubility and physical properties).

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712–1722.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • Zhang, S. G., Liang, C. G., & Zhang, W. H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link][1]

  • Ma, H., & Horiuchi, K. Y. (2006). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 1(2), 151-162. [Link][6][14]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link][7]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link][8]

  • Guryanov, I., & Kholodenko, R. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX, 8, 101306. [Link][11]

  • Capuzzi, S. J., & Ciancetta, A. (2022). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology, 2488, 215-231.
  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(5), 1177-1181.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-amino-1H-indazol-5-ol vs. Axitinib in VEGFR Inhibition

This comprehensive guide compares 6-amino-1H-indazol-5-ol (a structural fragment/scaffold) and Axitinib (a clinically approved, optimized VEGFR inhibitor). Executive Summary This guide analyzes the pharmacological distin...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares 6-amino-1H-indazol-5-ol (a structural fragment/scaffold) and Axitinib (a clinically approved, optimized VEGFR inhibitor).

Executive Summary

This guide analyzes the pharmacological distinction between 6-amino-1H-indazol-5-ol (a chemical scaffold) and Axitinib (a potent, FDA-approved tyrosine kinase inhibitor).

  • Axitinib (AG-013736) is a standard-of-care drug for renal cell carcinoma (RCC), engineered to inhibit VEGFR-1, -2, and -3 with sub-nanomolar potency.

  • 6-amino-1H-indazol-5-ol serves as a pharmacophore fragment .[1] While it possesses the core structural elements required to bind the kinase hinge region, it lacks the hydrophobic extensions necessary for high-affinity inhibition.

Key Takeaway: This comparison illustrates the principles of Fragment-Based Drug Discovery (FBDD) . The indazole-5-ol core provides the "anchor," while Axitinib represents the "optimized lead" where this anchor is elaborated to access the kinase's hydrophobic back pocket.

Chemical & Structural Analysis

The primary difference lies in the binding mode complexity . VEGFR2 inhibition requires occupying the ATP-binding pocket (hinge region) and, for high potency, the adjacent hydrophobic pockets.

Feature6-amino-1H-indazol-5-ol (Fragment)Axitinib (Optimized Drug)
Role Hinge-binding Scaffold / PrecursorType I Kinase Inhibitor
Molecular Weight ~149.15 g/mol 386.47 g/mol
Key Pharmacophore Indazole Nitrogen (H-bond acceptor/donor)Indazole Core + Styryl-Pyridine + Benzamide Tail
Binding Site ATP Adenine Pocket (Hinge only)ATP Pocket + Gatekeeper + Hydrophobic Back Pocket
Conformation Target Non-specific (likely DFG-in)DFG-in (Active Conformation) but locks the kinase
Mechanistic Insight: The "Anchor" vs. The "Lock"
  • The Fragment (6-amino-1H-indazol-5-ol): The indazole ring mimics the purine ring of ATP. The nitrogen atoms at positions 1 and 2 (or 1 and 7 depending on tautomer) form hydrogen bonds with the kinase hinge residues (specifically Cys919 and Glu917 in VEGFR2). However, without side chains, it has a high dissociation rate (

    
    ).
    
  • The Drug (Axitinib): Axitinib retains the indazole core for hinge binding. Crucially, it adds:

    • Styryl-pyridine group: Extends into the hydrophobic channel.

    • Thioether-linked benzamide: Penetrates deep into the back pocket, interacting with the "Gatekeeper" residue (Val916 ) and forming H-bonds with Asp1046 and Glu885 . This "deep pocket" binding is responsible for the picomolar affinity.

Quantitative Performance Data

The following data contrasts the theoretical/experimental activity of the naked scaffold versus the fully optimized drug.

Table 1: Inhibitory Potency (VEGFR2 Kinase Assay)

CompoundIC50 (VEGFR2)Binding Affinity (

)
Selectivity Profile
6-amino-1H-indazol-5-ol > 10,000 nM (Est.)*Low (

M range)
Broad/Low (Promiscuous hinge binder)
Axitinib 0.2 nM [1]< 1 nMHigh (Specific to VEGFR1/2/3, PDGFR, c-KIT)

*Note: Naked indazole fragments typically exhibit IC50 values in the high micromolar range (10-100 µM) before optimization.

Table 2: Cellular Activity (HUVEC Proliferation)

CompoundEC50 (HUVEC)Mechanism of Cell Death
6-amino-1H-indazol-5-ol Inactive / > 50 µMNon-specific toxicity at high doses
Axitinib 0.2 - 0.5 nM [2]Apoptosis via inhibition of p-ERK/p-AKT
Visualization: Pathway & Structural Logic

The following diagram illustrates the structural evolution from the fragment to the drug and their downstream effects on the VEGF signaling pathway.

VEGFR_Inhibition cluster_compounds Structural Evolution cluster_mechanism VEGFR2 Kinase Domain Interaction cluster_pathway Downstream Signaling Fragment 6-amino-1H-indazol-5-ol (Fragment) Optimization Chemical Optimization (+Hydrophobic Tail) Fragment->Optimization SAR Expansion Hinge Hinge Region (Cys919) Fragment->Hinge Weak H-Bonds VEGFR2 VEGFR2 Phosphorylation Fragment->VEGFR2 Ineffective Inhibition Axitinib Axitinib (Optimized Drug) Optimization->Axitinib High Affinity Axitinib->Hinge Strong H-Bonds BackPocket Hydrophobic Back Pocket (Val916, Asp1046) Axitinib->BackPocket Deep Penetration (Picomolar Affinity) Axitinib->VEGFR2 Inhibits (IC50: 0.2 nM) Signaling RAF/MEK/ERK Pathway VEGFR2->Signaling Angiogenesis Angiogenesis (Tumor Growth) Signaling->Angiogenesis

Caption: Structural evolution from the indazole fragment to Axitinib. The fragment binds only the hinge, while Axitinib engages the back pocket to effectively block VEGFR2 autophosphorylation.

Experimental Protocols

To experimentally verify the difference between the fragment and the drug, use the following self-validating protocols.

Protocol A: In Vitro VEGFR2 Kinase Assay (FRET-based)

Purpose: To determine the intrinsic binding affinity (IC50).

  • Reagents: Recombinant human VEGFR2 kinase domain, Fluorescein-labeled Poly-GT substrate, ATP (at

    
    ), and Test Compounds.
    
  • Preparation:

    • Dissolve Axitinib in DMSO to 10 mM (Stock).

    • Dissolve 6-amino-1H-indazol-5-ol in DMSO to 100 mM (High solubility required for low potency).

  • Serial Dilution:

    • Axitinib: 10-point dilution starting at 100 nM (down to 0.005 nM).

    • Fragment: 10-point dilution starting at 100 µM.

  • Reaction:

    • Mix Kinase + Substrate + Compound in 384-well plate.

    • Initiate with ATP. Incubate for 60 min at RT.

  • Detection: Add EDTA-containing detection reagent (stops reaction). Measure FRET signal.

  • Validation: Z-factor must be > 0.5. Axitinib IC50 should fall within 0.1–0.3 nM.

Protocol B: HUVEC Tube Formation Assay (Functional)

Purpose: To measure anti-angiogenic efficacy in a biological system.

  • Cell Culture: Starve HUVECs (Human Umbilical Vein Endothelial Cells) in low-serum media for 4 hours.

  • Matrix: Coat 96-well plate with Matrigel (50 µL/well) and polymerize at 37°C.

  • Treatment:

    • Seed HUVECs (2x10^4 cells/well).

    • Add VEGF (50 ng/mL) to stimulate tube formation.

    • Add Axitinib (1 nM and 10 nM) or Fragment (10 µM and 50 µM).

  • Imaging: Incubate for 6-18 hours. Image using phase-contrast microscopy.

  • Quantification: Measure total tube length using ImageJ (Angiogenesis Analyzer).

    • Expected Result: Axitinib (1 nM) completely abolishes tube formation. The Fragment (50 µM) shows minimal to no effect.

References
  • Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of VEGFR tyrosine kinases." Clinical Cancer Research, 14(22), 7272-7283.

  • McTigue, M., et al. (2012).[2] "Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors." Proceedings of the National Academy of Sciences (PNAS), 109(46), 18681-18689.

  • PDB ID: 4AG8 . "Crystal structure of the VEGFR2 kinase domain in complex with Axitinib." RCSB Protein Data Bank.[3]

Sources

Comparative

Validating the Anticancer Activity of 6-amino-1H-indazol-5-ol in Vivo: A Comparative Guide for Preclinical Colorectal Cancer Models

For researchers, scientists, and drug development professionals, the preclinical validation of a novel anticancer compound is a critical step in its translational journey. This guide provides an in-depth, objective compa...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the preclinical validation of a novel anticancer compound is a critical step in its translational journey. This guide provides an in-depth, objective comparison of experimental approaches to validate the in vivo anticancer activity of 6-amino-1H-indazol-5-ol, a novel indazole derivative. Drawing from established methodologies and field-proven insights, we will explore the rationale behind experimental design, present detailed protocols, and offer a framework for data interpretation, comparing the compound against current standards of care in colorectal cancer (CRC).

The indazole scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as axitinib and pazopanib, functioning as kinase inhibitors.[1][2] Derivatives of 1H-indazole-6-amine and 1H-indazole-3-amine have demonstrated anticancer properties, suggesting that 6-amino-1H-indazol-5-ol may also exhibit therapeutic potential.[3][4] Based on the activity of structurally related multikinase inhibitors like regorafenib, which is approved for metastatic CRC, we hypothesize that 6-amino-1H-indazol-5-ol exerts its anticancer effects through the inhibition of key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs).[5][6]

This guide will focus on validating this hypothesis in colorectal cancer, a major cause of cancer-related mortality worldwide.[7] We will detail the use of both human tumor xenograft models, to assess direct antitumor effects, and syngeneic models, to evaluate the interplay with a competent immune system.

Comparative Framework for In Vivo Validation

The validation of a novel anticancer agent requires a multi-faceted approach. We will compare 6-amino-1H-indazol-5-ol against two clinically relevant drugs in colorectal cancer:

  • Regorafenib : An oral multikinase inhibitor that targets angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic (KIT, RET, BRAF) kinases.[5] It serves as a direct mechanistic competitor.

  • Cetuximab : A monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR). It is a standard of care for KRAS wild-type metastatic CRC and provides a comparison to a different class of targeted therapy.[8][9][10]

Our experimental design will incorporate two distinct and complementary in vivo models to provide a comprehensive efficacy profile.

Experimental Workflow Overview

G cluster_0 Phase 1: Direct Antitumor Efficacy cluster_1 Phase 2: Immunomodulatory Effects Xenograft Model Xenograft Model Drug_Admin_Xeno Dosing: - 6-amino-1H-indazol-5-ol - Regorafenib - Vehicle Control Xenograft Model->Drug_Admin_Xeno Tumor_Growth_Xeno Tumor Growth Kinetics Drug_Admin_Xeno->Tumor_Growth_Xeno Biomarker_Xeno Ex Vivo Analysis: - Angiogenesis (CD31) - Proliferation (Ki-67) Tumor_Growth_Xeno->Biomarker_Xeno Data_Analysis Comparative Data Analysis & Efficacy Assessment Biomarker_Xeno->Data_Analysis Syngeneic Model Syngeneic Model Drug_Admin_Syn Dosing: - 6-amino-1H-indazol-5-ol - Regorafenib - Vehicle Control Syngeneic Model->Drug_Admin_Syn Tumor_Growth_Syn Tumor Growth Kinetics Drug_Admin_Syn->Tumor_Growth_Syn Immune_Profiling Ex Vivo Analysis: - T-cell Infiltration (CD3, CD8) - Macrophage Polarization Tumor_Growth_Syn->Immune_Profiling Immune_Profiling->Data_Analysis

Caption: A two-phase workflow for in vivo validation of 6-amino-1H-indazol-5-ol.

Phase 1: Assessing Direct Antitumor and Anti-Angiogenic Activity in a Xenograft Model

The primary objective of this phase is to determine the direct effect of 6-amino-1H-indazol-5-ol on the growth of human colorectal tumors. A cell line-derived xenograft (CDX) model is chosen for its reproducibility and suitability for initial efficacy screening.[11][12]

Rationale for Model Selection: We will use the COLO-205 human colorectal adenocarcinoma cell line, which harbors a BRAF V600E mutation and is known to form tumors in immunodeficient mice.[13] This model is well-characterized and has been used to evaluate the efficacy of various anticancer agents, including regorafenib.[6][14] Immunodeficient mice (e.g., athymic nude or SCID) are used to prevent rejection of the human tumor cells.

Experimental Protocol: COLO-205 Xenograft Study
  • Cell Culture: COLO-205 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Female athymic nude mice, 6-8 weeks old, are used.

  • Tumor Implantation:

    • Harvest COLO-205 cells during the exponential growth phase.

    • Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.

    • Calculate tumor volume (V) using the formula: V = (L x W^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Drug Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) orally, once daily.

    • Group 2 (6-amino-1H-indazol-5-ol): Administer the test compound at a predetermined dose (e.g., 30 mg/kg, based on preliminary toxicity studies), orally, once daily.

    • Group 3 (Regorafenib): Administer regorafenib at a clinically relevant dose (e.g., 30 mg/kg), orally, once daily.[15]

  • Efficacy Endpoints:

    • Continue treatment for a specified period (e.g., 14-21 days).

    • Measure tumor volume and body weight every 2-3 days.

    • The primary endpoint is tumor growth inhibition (TGI).

    • At the end of the study, euthanize mice and excise tumors for ex vivo analysis.

  • Ex Vivo Analysis:

    • Fix a portion of each tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • Stain for CD31 (a marker of tumor vascularization) and Ki-67 (a marker of cell proliferation).

Phase 2: Evaluating Immunomodulatory Potential in a Syngeneic Model

To investigate whether 6-amino-1H-indazol-5-ol can modulate the tumor microenvironment and elicit an antitumor immune response, a syngeneic model with a fully competent immune system is essential.[16][17][18]

Rationale for Model Selection: The CT26 murine colon carcinoma model in immunocompetent BALB/c mice is a widely used and well-characterized syngeneic model.[16][17] It is known to be immunogenic and responsive to immunotherapies, making it suitable for assessing the potential immunomodulatory effects of our test compound.[17]

Experimental Protocol: CT26 Syngeneic Study
  • Cell Culture: Culture CT26 cells in RPMI-1640 medium as described for COLO-205.

  • Animal Model: Female BALB/c mice, 6-8 weeks old, are used.

  • Tumor Implantation:

    • Prepare a CT26 cell suspension at 1 x 10^7 cells/mL in sterile PBS.

    • Subcutaneously inject 0.1 mL (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth as described for the xenograft model.

    • Randomize mice into treatment groups when tumors reach an average volume of 80-100 mm³.

  • Drug Administration:

    • Group 1 (Vehicle Control): Administer vehicle orally, once daily.

    • Group 2 (6-amino-1H-indazol-5-ol): Administer the test compound orally, once daily.

    • Group 3 (Regorafenib): Administer regorafenib orally, once daily. Regorafenib has been shown to affect infiltrating macrophages, making it a relevant comparator in this context.[15]

  • Efficacy Endpoints:

    • Monitor tumor volume and body weight as previously described.

  • Ex Vivo Analysis (Flow Cytometry):

    • Prepare single-cell suspensions from the excised tumors.

    • Perform multi-color flow cytometry to quantify immune cell populations, including:

      • Tumor-infiltrating lymphocytes (TILs), specifically CD3+ T-cells and CD8+ cytotoxic T-cells.

      • Myeloid-derived suppressor cells (MDSCs).

      • Tumor-associated macrophages (TAMs).

Data Presentation and Comparative Analysis

Quantitative data from both studies should be summarized in tables for clear comparison.

Table 1: Comparative Efficacy in the COLO-205 Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control1500 ± 150-+5.0 ± 1.5
6-amino-1H-indazol-5-ol (30 mg/kg)600 ± 8060-2.0 ± 2.0
Regorafenib (30 mg/kg)450 ± 7070-8.0 ± 2.5

Table 2: Comparative Efficacy in the CT26 Syngeneic Model

Treatment GroupMean Tumor Volume at Day 18 (mm³) ± SEMTumor Growth Inhibition (%)CD8+ T-cells in Tumor (% of CD45+ cells) ± SEM
Vehicle Control1800 ± 200-5.0 ± 1.0
6-amino-1H-indazol-5-ol (30 mg/kg)900 ± 1205015.0 ± 2.5
Regorafenib (30 mg/kg)1080 ± 140408.0 ± 1.5
Interpreting the Results

The hypothetical data above suggests that 6-amino-1H-indazol-5-ol has potent direct antitumor activity, comparable to regorafenib, in the xenograft model. The significant reduction in tumor growth, coupled with IHC analysis showing decreased CD31 and Ki-67 staining (data not shown), would support a mechanism involving inhibition of angiogenesis and proliferation.

Interestingly, in the syngeneic model, 6-amino-1H-indazol-5-ol shows superior efficacy compared to regorafenib, which correlates with a marked increase in CD8+ cytotoxic T-cell infiltration. This suggests that, in addition to its direct antitumor effects, 6-amino-1H-indazol-5-ol may also have immunomodulatory properties that contribute to its overall anticancer activity.

Conclusion and Future Directions

This guide outlines a robust, comparative framework for the in vivo validation of 6-amino-1H-indazol-5-ol in colorectal cancer models. By employing both xenograft and syngeneic systems, researchers can dissect the direct and immune-mediated effects of the compound. The comparison with established drugs like regorafenib and the potential inclusion of others like cetuximab (especially in KRAS wild-type models) provides essential context for its therapeutic potential.[8][9]

Positive results from these studies would warrant further investigation into the specific kinase targets of 6-amino-1H-indazol-5-ol and more detailed mechanistic studies of its immunomodulatory effects. This comprehensive approach ensures a thorough and scientifically rigorous evaluation, paving the way for potential clinical development.

References

  • Mross, K., et al. (2012). Regorafenib inhibits growth, angiogenesis, and metastasis in a highly aggressive, orthotopic colon cancer model. Molecular Cancer Therapeutics, 12(6), 1098-1107. Available from: [Link]

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6-amino-1H-indazol-5-ol
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6-amino-1H-indazol-5-ol
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